molecular formula C12H9N7O B14705762 3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one CAS No. 13976-25-5

3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one

Cat. No.: B14705762
CAS No.: 13976-25-5
M. Wt: 267.25 g/mol
InChI Key: RUHNVDHGSGJTOU-UHFFFAOYSA-N
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Description

3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization processes efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .

Mechanism of Action

The mechanism of action of 3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into active sites of target proteins, forming stable complexes that disrupt normal biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one stands out due to its unique combination of nitrogen-containing rings, which provides a versatile platform for various chemical modifications and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

13976-25-5

Molecular Formula

C12H9N7O

Molecular Weight

267.25 g/mol

IUPAC Name

10-benzyl-3,5,6,7,8,10,12-heptazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one

InChI

InChI=1S/C12H9N7O/c20-12-14-10-9-11(15-17-19(10)16-12)18(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,20)

InChI Key

RUHNVDHGSGJTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=NN4C3=NC(=O)N4

Origin of Product

United States

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